

Comparative Analysis of Disoxaril Analog Activity Against Resistant Enteroviruses

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Compound of Interest		
Compound Name:	Disoxaril	
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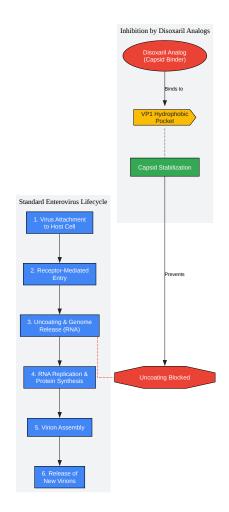
This guide provides a detailed comparison of **Disoxaril** and its analogs, focusing on their efficacy against enterovirus strains that have developed resistance. The information presented is intended for researchers, scientists, and professionals in the field of drug development, offering objective data and experimental context to inform future research and development of antipicornavirus agents.

Mechanism of Action and Resistance

Disoxaril and its analogs are capsid-binding inhibitors that target a hydrophobic pocket within the viral protein 1 (VP1) of many enteroviruses and rhinoviruses.[1][2][3] This binding stabilizes the viral capsid, preventing the conformational changes necessary for uncoating and the subsequent release of the viral RNA genome into the host cell cytoplasm.[4][5][6] This mechanism effectively halts the viral replication cycle at an early stage.[1]

Enterovirus resistance to this class of compounds typically arises from amino acid substitutions in the VP1 hydrophobic pocket.[3][7] These mutations can reduce the binding affinity of the inhibitor, rendering it less effective. For example, a V69A mutation in the VP1 protein has been identified as conferring resistance to pleconaril in Enterovirus D68 (EV-D68).[7] Consequently, a key goal in developing new **Disoxaril** analogs is to create molecules that can effectively bind to these altered pockets in resistant strains.





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Caption: Mechanism of action for **Disoxaril** analogs as enterovirus capsid binders.

Comparative Antiviral Activity

The development of novel **Disoxaril** analogs aims to broaden the spectrum of activity and overcome existing resistance. The following table summarizes quantitative data for select analogs against both wild-type (WT) and resistant enterovirus strains. Efficacy is typically measured by the half-maximal effective concentration (EC_{50}) or the half-maximal inhibitory concentration (IC_{50}), with lower values indicating higher potency.



Compound	Virus Strain	Key Resistance Mutation(s)	EC50 / IC50 (μM)	Reference
Pleconaril	Enterovirus D68 (EV-D68)	Wild-Type	~0.05 - 0.5	[7]
EV-D68 (Resistant)	VP1 (V69A)	>10	[7]	
Coxsackievirus B3 (CVB3)	Wild-Type	0.044	[8]	_
214 Clinical Isolates (various)	Wild-Type	≤0.18 (for 90% of isolates)	[8]	_
Vapendavir	EV-D68	Wild-Type	0.4 - >5	[7]
Compound 10g	Pleconaril- Resistant CV-B3	Not specified	0.01	[9][10]
R856932	EV-D68 (US/MO/14- 18947)	Wild-Type	0.46	[3]
EV-D68 (Resistant)	VP1 (A129V), VP2 (T139A)	35.60	[3]	
Benzothiophene 6g	Rhinovirus B14 (RV-B14)	Wild-Type	0.083	[11]
Poliovirus 3 (PV3)	Wild-Type	0.063	[11]	
Tetrazole 16b	15 Rhinovirus Serotypes	Wild-Type	0.20 (MIC ₈₀)	[12]

Note: Assay conditions, cell lines, and virus strains may vary between studies, affecting direct comparability of EC_{50}/IC_{50} values.

Experimental Protocols



The antiviral activity of **Disoxaril** analogs is primarily evaluated using cell-based assays. These methods assess the ability of a compound to inhibit viral replication and protect host cells from virus-induced death.

1. Cytopathic Effect (CPE) Inhibition Assay:

This assay is a common method for screening antiviral compounds.[13]

- Cell Seeding: Host cells permissive to enterovirus infection (e.g., HeLa, RD, Vero cells) are seeded into 96-well microplates and incubated to form a confluent monolayer.
- Compound Addition: The test compounds (Disoxaril analogs) are serially diluted and added to the cell monolayers. A vehicle control (e.g., DMSO) is also included.
- Virus Infection: A standardized amount of enterovirus is added to each well. Control wells include uninfected cells and virus-infected cells without any compound.
- Incubation: The plates are incubated for a period sufficient to allow for multiple rounds of viral replication and the development of CPE in the virus control wells (typically 2-5 days).
- Endpoint Measurement: Cell viability is measured. This is often done by staining the remaining viable cells with a dye such as crystal violet or neutral red. The dye is then solubilized, and the absorbance is read using a plate reader.
- Data Analysis: The concentration of the compound that protects 50% of the cells from virusinduced death (EC₅₀) is calculated by regression analysis of the dose-response curve.

2. Plaque Reduction Assay:

This assay quantifies the inhibition of infectious virus particle production.[13]

- Cell Seeding and Infection: Confluent cell monolayers in 6- or 12-well plates are infected with a low multiplicity of infection (MOI) of the virus.
- Compound Treatment: After a virus adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agar or carboxymethyl cellulose) that includes various concentrations of the test compound.





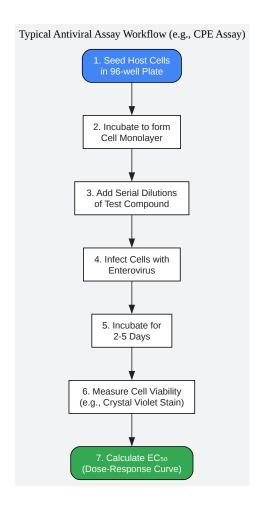


- Incubation: The plates are incubated until distinct plaques (zones of cell death) are visible in the virus control wells.
- Plaque Visualization and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.
- Data Analysis: The IC₅₀ value is determined as the compound concentration that reduces the number of plaques by 50% compared to the untreated virus control.
- 3. Virus Yield Reduction Assay:

This assay directly measures the amount of new infectious virus produced.[13]

- Protocol: Cells are treated with the test compound and infected with the virus, similar to the CPE assay.
- Virus Harvesting: At the end of the incubation period, the entire well content (cells and supernatant) is harvested and subjected to freeze-thaw cycles to release intracellular virions.
- Titration: The harvested virus is serially diluted, and the amount of infectious virus is quantified using a titration method, such as the TCID₅₀ (50% Tissue Culture Infectious Dose) assay or a plaque assay.[14]
- Data Analysis: The compound concentration that reduces the virus yield by a specific amount (e.g., 90% or 1-log10) is calculated.





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Caption: Workflow for a cell-based cytopathic effect (CPE) inhibition assay.

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